molecular formula C16H18N2O5S B248612 Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

Cat. No. B248612
M. Wt: 350.4 g/mol
InChI Key: JRZLMAJUZAWBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone, also known as FMP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP is a small molecule that exhibits promising biological activity, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer progression, inflammation, and neurodegeneration. Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been reported to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in neuronal cells, thereby protecting them from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is its high potency and selectivity towards cancer cells and other diseased cells. This makes it a potential candidate for drug development. However, the synthesis of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is complex and requires several steps, which can be time-consuming and costly. Furthermore, the pharmacokinetic properties of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone, such as its bioavailability and metabolism, are not well understood, which can limit its application in clinical settings.

Future Directions

Several future directions can be explored in the field of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone research. One of the areas of interest is the development of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone derivatives with improved pharmacokinetic properties and enhanced biological activity. Furthermore, the molecular mechanism of action of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone needs to be elucidated to understand its potential targets and signaling pathways. Additionally, preclinical studies need to be conducted to evaluate the safety and efficacy of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in animal models before it can be tested in clinical trials. Finally, the development of novel drug delivery systems for Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone can enhance its therapeutic efficacy and reduce its side effects.
Conclusion:
In conclusion, Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is a novel compound that exhibits promising biological activity and has potential therapeutic applications in various diseases. The synthesis method of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been optimized, and its mechanism of action is being studied extensively. Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has several advantages and limitations for lab experiments, and several future directions can be explored to enhance its therapeutic efficacy. Further research is needed to fully understand the potential of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in drug development.

Synthesis Methods

The synthesis of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone involves several steps, including the condensation of furan-2-carbaldehyde with piperazine, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final step involves the addition of methanesulfonyl chloride to obtain Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone. The synthesis of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been reported in several research articles, and the yield and purity of the compound have been optimized.

Scientific Research Applications

Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Several studies have reported the anticancer activity of Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

properties

Product Name

Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C16H18N2O5S/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3

InChI Key

JRZLMAJUZAWBLF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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